molecular formula C15H16N4OS B1438857 1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1175702-76-7

1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B1438857
M. Wt: 300.4 g/mol
InChI Key: LUKKSIHMEMEFBL-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is also known as Dapagliflozin . It is an orally active, potent and selective renal sodium-dependent glucose cotransporter 2 (SGLT2; SLC5A2) inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another method involves reacting the compound of formula-5 in-situ with 4-bromo-1-chloro-2-(4-ethoxybenzyl) benzene compound of formula-4 in the presence of n-butyl lithium in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a bond that is not part of a ring .

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds, such as pyrazolines and thiazoles, serve as key building blocks in organic synthesis, enabling the development of diverse chemical entities. These compounds are recognized for their reactivity, allowing for the generation of a wide range of heterocyclic frameworks. For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives has been exploited in synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Biological Activities

Heterocyclic compounds are extensively studied for their biological activities, including anticancer, antibacterial, and antifungal properties. The synthesis and evaluation of pyrazoline derivatives, for example, have been a focal point in the search for new anticancer agents, highlighting the therapeutic potential of these molecules in medicinal chemistry (Ray et al., 2022).

Optoelectronic Materials

The incorporation of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems has emerged as a valuable strategy for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating their importance beyond biological applications (Lipunova et al., 2018).

Safety And Hazards

Dapagliflozin is harmful if swallowed and causes moderate eye irritation. Contact with eyes, skin, or clothing should be avoided. Repeated exposure to Dapagliflozin can cause skin irritation .

Future Directions

The future directions of research on this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of type 2 diabetes . Additionally, more research could be conducted to better understand its chemical properties and potential safety hazards .

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-20-12-6-4-11(5-7-12)13-9-21-15(17-13)19-14(16)8-10(2)18-19/h4-9H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKKSIHMEMEFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

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